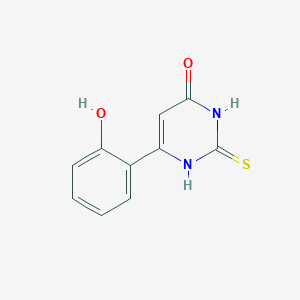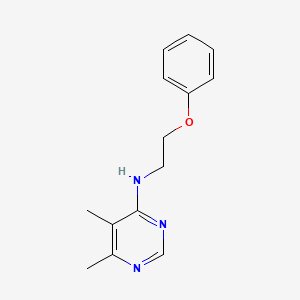
5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine is a synthetic organic compound with a pyrimidine core structure This compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the pyrimidine ring, and a phenoxyethyl group attached to the nitrogen atom at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylpyrimidine and 2-phenoxyethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), is often used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the electrophilic carbon at the 4 position of the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the phenoxyethyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the phenoxyethyl group are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); typically carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced forms of the pyrimidine ring or phenoxyethyl group.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylpyrimidine: A precursor in the synthesis of 5,6-Dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine.
2-Phenoxyethylamine: Another precursor used in the synthesis.
Pyrimidine Derivatives: Compounds with similar pyrimidine core structures but different substituents.
Uniqueness
This compound is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83940-43-6 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
5,6-dimethyl-N-(2-phenoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O/c1-11-12(2)16-10-17-14(11)15-8-9-18-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
Clave InChI |
RDBVBFACRXDKLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1NCCOC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


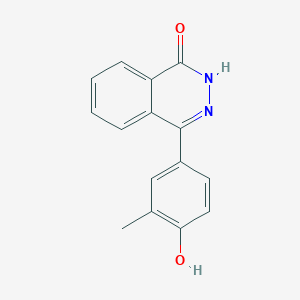
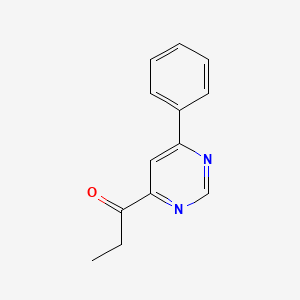
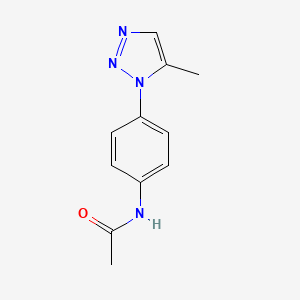
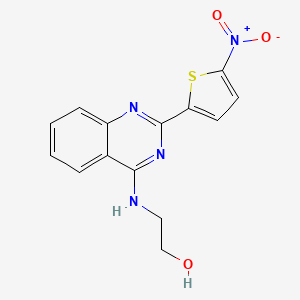


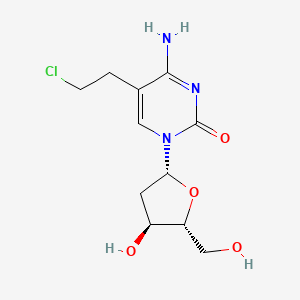
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
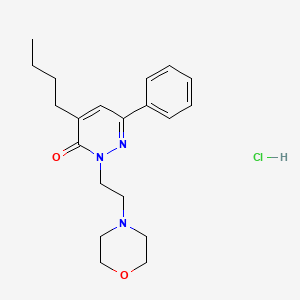
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)
